molecular formula C7H16O2 B14681821 2-sec-Butyl-1,3-propanediol CAS No. 33673-01-7

2-sec-Butyl-1,3-propanediol

Cat. No.: B14681821
CAS No.: 33673-01-7
M. Wt: 132.20 g/mol
InChI Key: YTCRRFFBEJJVLV-UHFFFAOYSA-N
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Description

2-sec-Butyl-1,3-propanediol is an organic compound that belongs to the class of aliphatic diols It is characterized by the presence of two hydroxyl groups (-OH) attached to a three-carbon chain, with a secondary butyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-1,3-propanediol can be achieved through several methods. One common approach involves the hydroformylation of 2-methyl-1-butene with carbon monoxide and hydrogen in the presence of a catalyst. This reaction produces an aldehyde intermediate, which is subsequently hydrogenated to yield the desired diol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as rhodium complexes are often used to facilitate the hydroformylation reaction, followed by hydrogenation using palladium or nickel catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-sec-Butyl-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alkanes or alcohols.

    Substitution: Produces halides or esters.

Scientific Research Applications

2-sec-Butyl-1,3-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sec-Butyl-1,3-propanediol involves its interaction with various molecular targets. For instance, its derivative, mebutamate, acts as a centrally acting hypotensive agent by targeting brain stem vasomotor centers. This interaction reduces vascular peripheral resistance without affecting cardiac output .

Comparison with Similar Compounds

    1,3-Propanediol: A simpler diol with similar hydroxyl functionality but without the secondary butyl group.

    2-Butyl-2-ethyl-1,3-propanediol: Another branched diol with different alkyl substituents.

Uniqueness: 2-sec-Butyl-1,3-propanediol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its secondary butyl group provides steric hindrance, influencing its reactivity and interactions compared to other diols .

Properties

CAS No.

33673-01-7

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-butan-2-ylpropane-1,3-diol

InChI

InChI=1S/C7H16O2/c1-3-6(2)7(4-8)5-9/h6-9H,3-5H2,1-2H3

InChI Key

YTCRRFFBEJJVLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CO)CO

Origin of Product

United States

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